![molecular formula C22H19N3O2S B2937625 4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-69-5](/img/structure/B2937625.png)
4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are hybrid molecules containing pyrimidine and thiazole heterocyclic rings . They are found in several natural products and many synthetic molecules .
Synthesis Analysis
Thiazolopyrimidines can be synthesized through various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is characterized by the presence of pyrimidine and thiazole heterocyclic rings . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Chemical Reactions Analysis
Thiazolopyrimidines exhibit high reactivity towards various electrophilic reagents due to the presence of an active methylene group . They can undergo various chemical reactions, including oxidative coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can vary depending on their specific structures and substituents . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants . They can act as free radical scavengers, protecting cells from oxidative stress which is a factor in various chronic diseases .
Analgesic and Anti-inflammatory Activity
These compounds have shown promise in acting as analgesics and anti-inflammatory agents. This makes them valuable in the development of new pain relief medications, especially for chronic inflammatory conditions .
Antimicrobial and Antifungal Activity
The thiazole ring is a core structure in many antimicrobial and antifungal drugs. Its incorporation into new compounds could lead to the development of novel treatments for bacterial and fungal infections .
Antiviral Activity
Thiazole derivatives have been studied for their antiviral properties, including potential activity against HIV. This opens up possibilities for these compounds to be used in antiretroviral therapies .
Antitumor and Cytotoxic Activity
Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic effects, which are crucial in the fight against cancer. They may work by interfering with cell division or inducing apoptosis in cancer cells .
Neuroprotective Activity
There is evidence to suggest that thiazole derivatives can have a neuroprotective role, potentially aiding in the treatment of neurodegenerative diseases by protecting neuronal health .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to inhibit PI3Kα, a protein involved in cell growth and survival .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting they may affect oxidative stress pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting they could have various molecular and cellular effects .
Future Directions
properties
IUPAC Name |
4-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-16-11-9-15(10-12-16)20(26)24-18-7-4-6-17(14(18)2)21-25-19-8-5-13-23-22(19)28-21/h4-13H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKMESKHXRKIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide |
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